4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid, commonly designated Boc-Dab-OH (CAS 25691-37-6 for the L-enantiomer), is an Nα-Boc-protected derivative of the non-proteinogenic diamino acid L-2,4-diaminobutyric acid (Dab). This compound bears a single tert-butoxycarbonyl (Boc) protecting group selectively installed on the α-amino position, leaving the γ-amino group free and available for further derivatization.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
Cat. No. B7814523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCN)C(=O)O
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyMDCPCLPRWLKUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic Acid (Boc-Dab-OH): Key Physicochemical and Functional Characteristics for Procurement Decision-Making


4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid, commonly designated Boc-Dab-OH (CAS 25691-37-6 for the L-enantiomer), is an Nα-Boc-protected derivative of the non-proteinogenic diamino acid L-2,4-diaminobutyric acid (Dab). This compound bears a single tert-butoxycarbonyl (Boc) protecting group selectively installed on the α-amino position, leaving the γ-amino group free and available for further derivatization. Its molecular formula is C9H18N2O4 (MW 218.25) [1]. Boc-Dab-OH serves as a versatile building block in solid-phase and solution-phase peptide synthesis, particularly within Boc/Bzl protection strategies, and is a documented precursor in the synthesis of somatostatin antagonists, blood coagulation factor Xa inhibitors, and methotrexate analogs [2]. The compound is commercially available with HPLC purity specifications typically ≥98% and controlled enantiomeric purity (enantiomer ≤0.5%) [1].

Why Generic Substitution Among Boc-Diamino Acid Building Blocks Is Not Chemically Equivalent: The Case of 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic Acid


Substituting Boc-Dab-OH with a seemingly analogous Boc-protected diamino acid—such as Boc-Orn-OH (Nα-Boc-ornithine, 4-carbon side-chain) or Boc-Lys-OH (Nα-Boc-lysine, 5-carbon side-chain)—is not functionally equivalent. The γ-amino group of Dab possesses a side-chain pKa (~10.5) comparable to the δ-amino of Orn and ε-amino of Lys, but the two-methylene separation between the α- and ω-amino groups in Dab creates a unique spatial geometry that directly affects intramolecular cyclization propensity and receptor-binding pharmacophore dimensions in bioactive peptides [1]. Furthermore, the regioisomeric placement of the Boc group is critical: Boc-Dab-OH carries Boc on the α-amine, leaving the γ-amine free, whereas H-Dab(Boc)-OH (CAS 10270-94-7) bears Boc on the γ-amine. These two regioisomers are not interchangeable in synthetic sequences because they present opposite reactive handles for chain elongation . In methotrexate analog series, replacing the glutamate moiety with Dab versus Orn produced divergent folylpolyglutamate synthetase (FPGS) inhibitory profiles despite similar dihydrofolate reductase (DHFR) affinity, demonstrating that side-chain length differences of a single methylene unit translate into quantifiable pharmacological divergence [2].

Quantitative Differentiation Evidence for 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic Acid (Boc-Dab-OH) Versus Closest Analogs


Regiospecific Boc Placement: α-Boc/γ-Free (Boc-Dab-OH) Versus γ-Boc/α-Free (H-Dab(Boc)-OH) Orthogonal Reactivity

Boc-Dab-OH (CAS 25691-37-6) presents the Boc protecting group exclusively on the α-amino position, leaving the γ-amino group free for selective coupling. This is the inverse regioisomer of H-Dab(Boc)-OH (CAS 10270-94-7), where Boc protection resides on the γ-amino group and the α-amino group is free. This regiospecific placement directly determines which amine participates in peptide chain elongation and which remains protected during Boc-strategy solid-phase peptide synthesis (SPPS) . Rosowsky et al. exploited Nω-Boc-α,ω-diaminoalkanoic acids (where the ω-amino is Boc-protected and the α-amino is free for coupling) to synthesize methotrexate analogs containing Dab, Orn, and Dap residues, highlighting that the regiochemistry of protection is the primary synthetic handle controlling incorporation site [1]. Procurement of the incorrect regioisomer results in a structurally isomeric but synthetically incompatible building block.

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

Side-Chain pKa and Basicity Ranking: Dab (γ-NH2) Versus Orn (δ-NH2) and Lys (ε-NH2) in SPPS Compatibility

The pKa of the ω-amino side-chain determines its nucleophilicity and propensity to cause premature Fmoc deprotection during Fmoc-strategy SPPS. According to the comprehensive protecting-group review by Isidro-Llobet et al. (2009), the side-chain amino pKa values of Lys, Orn, and Dab are very close to each other, whereas the β-amino of Dap (2,3-diaminopropionic acid) is approximately one pKa unit lower, rendering Dap significantly less basic [1]. The γ-amino of Dab is sufficiently basic that, when unprotected, it can prematurely remove the Nα-Fmoc group during SPPS, a side reaction also documented for the δ-amino of Orn and ε-amino of Lys, but to a lesser extent for Dab due to the shorter side-chain restricting conformational access [1]. This means that when using Fmoc-Dab(Boc)-OH (γ-Boc protected), the orthogonal protection strategy works reliably because the γ-amino is masked; however, when Boc-Dab-OH is used in Fmoc-SPPS with its free γ-amino group, the risk of premature Fmoc cleavage is present and must be managed through coupling protocol adjustments [1].

Protecting group chemistry Fmoc SPPS side reactions Amine basicity

Methotrexate Analog FPGS Inhibition: Dab-Containing Analog (mAPA-Dab) Versus Orn-Containing Analog (mAPA-Orn)

In the seminal study by Rosowsky et al. (1986), methotrexate (MTX) analogs were synthesized by replacing the glutamate moiety with Nω-Boc-protected diamino acids including Dab, Orn, and Dap, followed by Boc deprotection to yield the free ω-amino compounds. The Orn-containing analog mAPA-Orn inhibited dihydrofolate reductase (DHFR) with IC50 = 0.160 μM and folylpolyglutamate synthetase (FPGS) with Ki = 20.4 ± 7.7 μM. By contrast, the Dab-containing analog (mAPA-Dab) and the Lys-containing analog (mAPA-Lys) showed DHFR affinity similar to mAPA-Orn but completely lacked FPGS inhibitory activity [1]. The free ω-amino group was essential for FPGS inhibition in the Orn analog but not in the Dab or Lys analogs, indicating that the two-methylene side-chain of Dab (versus the three-methylene chain of Orn) abolishes FPGS binding despite preserving DHFR affinity. All three basic-side-chain analogs displayed reduced cellular uptake versus MTX (IC50 = 0.002 μM), with cytotoxicity IC50 values of 0.40–2.4 μM against wild-type L1210 cells [1].

Antifolate Dihydrofolate reductase Folylpolyglutamate synthetase Methotrexate analogs

Self-Immolative Linker Cyclization: Boc-Dab-OH Enables Acid-Triggered Intramolecular Cyclization for Stimuli-Responsive Materials

Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) possesses a unique structural capability among Boc-diamino acid building blocks: upon acidic Boc deprotection, the liberated γ-amino group can undergo intramolecular cyclization to form a γ-lactam, triggering self-immolative fragmentation of the attached linker or polymer backbone . This property has been exploited in the design of stimuli-responsive poly(ester amide)s (PEAs) incorporating L-2,4-diaminobutyric acid monomers, where acid-triggered cyclization accelerates polymer degradation relative to non-cyclizable controls [1]. By contrast, Boc-Orn-OH and Boc-Lys-OH, with longer side chains (3 and 4 methylene spacers, respectively), form δ- and ε-lactams with different cyclization kinetics and ring strain energies, yielding different degradation profiles. The specific two-methylene spacing in Dab is optimal for γ-lactam formation, which occurs with lower activation energy than the corresponding δ- or ε-lactam formation from Orn or Lys analogs . This property is absent in the regioisomer H-Dab(Boc)-OH, where the Boc-protected γ-amino group cannot participate in acid-triggered cyclization at the α-position.

Self-immolative linker Stimuli-responsive polymer Antibody-drug conjugate Controlled degradation

Commercial Purity Specification Comparison: Boc-Dab-OH (Watanabe) Versus Fmoc-Dab(Boc)-OH (Merck Novabiochem)

Direct comparison of vendor analytical specifications reveals that Boc-Dab-OH from Watanabe Chemical Industries (Code M00487) is supplied with HPLC purity ≥98% and stereoisomer (enantiomer) content ≤0.5% [1]. The orthogonal analog Fmoc-Dab(Boc)-OH from Merck Novabiochem (Catalog 852074) carries an HPLC assay specification of ≥97.0% (area%), acidimetric assay ≥94.0%, and enantiomeric purity ≥99.0% . While the enantiomeric purity specification of Fmoc-Dab(Boc)-OH is numerically higher, the chromatographic purity of Boc-Dab-OH is equivalent or marginally superior. The acidimetric assay discrepancy for Fmoc-Dab(Boc)-OH (≥94.0% vs. ≥97.0% HPLC) indicates the presence of non-basic impurities, a quality consideration relevant for stoichiometry-sensitive coupling reactions. The Boc-Dab-OH specification of enantiomer ≤0.5% corresponds to ≥99.5% enantiomeric purity by difference, which is comparable to the ≥99.0% reported for Fmoc-Dab(Boc)-OH.

Vendor quality specification HPLC purity Enantiomeric purity Procurement

Polymyxin Antibiotic SAR: Dab Side-Chain Length Directly Modulates Antibacterial Potency and Strain Selectivity Versus Orn and Lys Substitutions

In polymyxin structure-activity relationship (SAR) studies, systematic replacement of Dab residues with Orn (one additional methylene) or Dap (one fewer methylene) at individual positions of the polymyxin scaffold F100 revealed position-dependent effects on antibacterial potency and strain selectivity [1]. Extending the side chain at positions Dab1 and Dab5 significantly reduced antibacterial activity, while shortening the side chain at position Dab3 enhanced it [1]. This positional sensitivity demonstrates that Dab's precise two-methylene side-chain length is not simply an intermediate between Dap and Orn but occupies specific SAR 'hot spots' where even a single-carbon alteration produces quantifiable changes in minimum inhibitory concentration (MIC). Earlier work showed that replacing all Dab residues in colistin with Lys resulted in a four-fold increase in MIC against Salmonella enteritidis while maintaining comparable MIC against Escherichia coli, confirming that side-chain length directly modulates strain selectivity [1]. These SAR insights establish that Boc-Dab-OH is the appropriate building block for constructing polymyxin analogs where the native Dab residue must be retained at potency-critical positions.

Polymyxin Antimicrobial peptide Structure-activity relationship Gram-negative bacteria

Optimal Research and Industrial Application Scenarios for 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic Acid (Boc-Dab-OH)


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Free γ-Amino Functionality for On-Resin Cyclization or Branching

Boc-Dab-OH is the building block of choice when a Boc/Bzl-strategy SPPS protocol demands a free γ-amino group for on-resin lactam cyclization, side-chain branching, or orthogonal derivatization while the α-amino group participates in chain elongation. The regiospecific Boc placement on the α-amine ensures that standard TFA deprotection cycles expose only the N-terminus for coupling, while the free γ-amine remains available for selective functionalization with orthogonal protecting groups (e.g., Alloc, Fmoc) or direct cyclization. This application is supported by the compound's documented use in somatostatin antagonist synthesis, where Dab residues were cyclized via amide bond formation with aspartic or glutamic acid side chains to replace the native cystine disulfide bridge, producing analogs with potent inhibition of neointima formation at 100 μg/kg/day in rats [1].

Synthesis of Acid-Triggered Self-Immolative Linkers and Stimuli-Responsive Degradable Polymers

The two-methylene spacer between the α-amino (Boc-protected) and γ-amino (free) groups in Boc-Dab-OH enables efficient γ-lactam formation upon acidic Boc deprotection, a cyclization reaction that drives self-immolative fragmentation in linker and polymer systems [2]. Researchers designing antibody-drug conjugate (ADC) linkers, PROTAC degrader conjugates, or biodegradable poly(ester amide) materials should select Boc-Dab-OH over Boc-Orn-OH or Boc-Lys-OH when the desired degradation trigger requires rapid 5-membered ring cyclization kinetics. The controlled degradation acceleration relative to non-cyclizable controls has been quantitatively demonstrated in PEA film and solution degradation studies [2], making this compound the definitive building block for acid-responsive material platforms.

Methotrexate Analog Synthesis Where DHFR Inhibition Is Required But FPGS Inhibition Must Be Avoided

In antifolate drug discovery programs targeting dihydrofolate reductase (DHFR) where simultaneous inhibition of folylpolyglutamate synthetase (FPGS) is undesirable—for instance, to prevent interference with endogenous folate polyglutamylation—the Dab-containing scaffold offers a documented advantage. Rosowsky et al. demonstrated that the methotrexate analog mAPA-Dab retains DHFR affinity comparable to mAPA-Orn (IC50 ~0.160 μM) but completely lacks FPGS inhibitory activity, whereas mAPA-Orn inhibits FPGS with Ki = 20.4 μM [3]. This pharmacological dissociation makes Boc-Dab-OH the preferred synthetic precursor for antifolates requiring selective DHFR targeting without FPGS engagement. The free γ-amino group in the final deprotected compound can also serve as a handle for prodrug modification to improve cellular uptake, addressing the reduced cytotoxicity (IC50 = 0.40–2.4 μM vs. 0.002 μM for MTX) associated with the positively charged side chain [3].

Polymyxin-Derived Antimicrobial Peptide Optimization at Dab-Sensitive Positions

For structure-activity relationship campaigns on polymyxin-class antibiotics, Boc-Dab-OH is the essential building block for introducing native Dab residues at positions identified as potency-critical hot spots (Dab1, Dab3, Dab5, Dab8, Dab9 in the F100 scaffold) [4]. Substitution with Boc-Orn-OH or Boc-Lys-OH at these positions has been shown to significantly reduce antibacterial activity or alter strain selectivity—for example, Dab→Lys replacement across all positions in colistin produced a four-fold MIC increase against Salmonella enteritidis [4]. Boc-Dab-OH should be procured for any medicinal chemistry program aiming to preserve the native pharmacophore of polymyxins or related cationic lipopeptide antibiotics where the precise two-carbon side-chain length is structurally required for LPS binding and outer membrane disruption.

Quote Request

Request a Quote for 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.